molecular formula C17H22ClNO2 B2867408 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride CAS No. 858234-10-3

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2867408
CAS RN: 858234-10-3
M. Wt: 307.82
InChI Key: IFXDYYNGBDIPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, also known as NPY, is a chemical compound with potential applications in scientific research. This compound is a selective agonist of the Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including appetite regulation, blood pressure regulation, and stress response.

Mechanism of Action

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a selective agonist of the Y1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. When 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride binds to the Y1 receptor, it activates a signaling pathway that leads to the release of intracellular calcium and the activation of downstream effectors. The exact mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the regulation of appetite, blood pressure, and stress response. Activation of the Y1 receptor by 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride leads to an increase in appetite and a decrease in energy expenditure, which can contribute to obesity. 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride also plays a role in the regulation of blood pressure, with Y1 receptor activation leading to vasoconstriction and an increase in blood pressure. Additionally, 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is involved in the stress response, with Y1 receptor activation leading to an increase in corticotropin-releasing factor release and the activation of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments, including its selectivity for the Y1 receptor and its potential applications in the study of physiological processes. However, there are also limitations to its use, including its complex synthesis method and the need for expertise in organic chemistry. Additionally, the exact mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor is not fully understood, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, including the investigation of its effects on other physiological processes beyond appetite regulation, blood pressure regulation, and stress response. Additionally, further research is needed to fully understand the mechanism of action of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride on the Y1 receptor and to develop more selective agonists and antagonists for this receptor. Finally, the potential clinical applications of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride and other Y1 receptor modulators should be explored, particularly in the areas of obesity and hypertension.

Synthesis Methods

The synthesis of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves several steps, including the protection of the pyrrolidine nitrogen, the coupling of naphthalene with a protected pyrrolidine, and the deprotection of the pyrrolidine nitrogen. The final product is obtained in the form of a hydrochloride salt. The synthesis of 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a complex process that requires expertise in organic chemistry and careful attention to detail.

Scientific Research Applications

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride has potential applications in scientific research, particularly in the study of the Y1 receptor and its role in various physiological processes. 1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can be used to investigate the effects of Y1 receptor activation on appetite regulation, blood pressure regulation, and stress response. It can also be used to study the interaction between the Y1 receptor and other molecules, such as neuropeptide Y and corticotropin-releasing factor.

properties

IUPAC Name

1-naphthalen-1-yloxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c19-15(12-18-10-3-4-11-18)13-20-17-9-5-7-14-6-1-2-8-16(14)17;/h1-2,5-9,15,19H,3-4,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXDYYNGBDIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.